REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH:12]=CC(OCC)=O)=[CH:5]2.CC(C[AlH]CC(C)C)C.C1C[O:31]CC1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[Cl:11])[NH:7][C:6]([CH:12]=[O:31])=[CH:5]2
|
Name
|
ethyl 3-(5,6-dichloro-2indolyl)-2-propenoate
|
Quantity
|
16.23 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1Cl)C=CC(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
hexanes
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled at -20°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with H2O
|
Type
|
ADDITION
|
Details
|
diluted with Et2O (200 ml)
|
Type
|
FILTRATION
|
Details
|
filtered on a Celite pad
|
Type
|
WASH
|
Details
|
washing with 300 ml of Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dark-red solution was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(NC2=CC1Cl)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 57 mmol | |
AMOUNT: MASS | 13.8 g | |
YIELD: PERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |